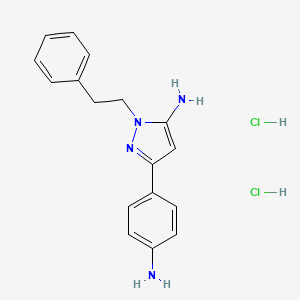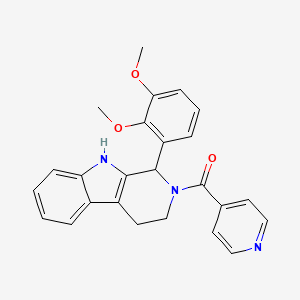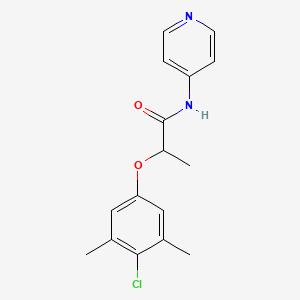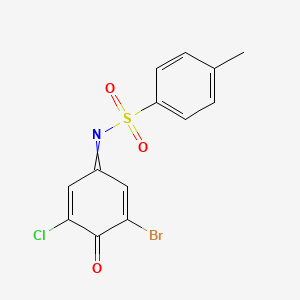
3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride, also known as A-438079, is a small molecule inhibitor of the P2X7 receptor. It is widely used in scientific research to study the role of P2X7 receptor in various physiological and pathological processes.
Wirkmechanismus
3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride binds to the orthosteric site of the P2X7 receptor and inhibits its function by preventing the opening of the ion channel and the release of intracellular calcium and other signaling molecules. 3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride is highly selective for the P2X7 receptor and does not affect other P2X receptors or other ion channels.
Biochemical and Physiological Effects:
3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride has been shown to inhibit the release of pro-inflammatory cytokines and chemokines from immune cells, including macrophages and microglia, and to reduce inflammation and pain in various animal models of disease. 3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride has also been shown to protect neurons from excitotoxicity and to promote neuroprotection in animal models of neurodegenerative diseases. In addition, 3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride is a useful tool for studying the role of P2X7 receptor in various physiological and pathological processes. Its high selectivity and potency make it a valuable reagent for investigating the specific functions of P2X7 receptor in different cell types and tissues. However, 3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride has some limitations for lab experiments, including its relatively low solubility in water and its potential off-target effects at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on 3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride and the P2X7 receptor. Some of these include:
1. Development of more potent and selective inhibitors of the P2X7 receptor for therapeutic use in various diseases.
2. Investigation of the role of P2X7 receptor in the immune response to infectious diseases, such as COVID-19.
3. Study of the effects of P2X7 receptor inhibition on the gut microbiome and its potential therapeutic applications in gut-related disorders.
4. Investigation of the role of P2X7 receptor in the development and progression of various types of cancer and the potential use of P2X7 receptor inhibitors as anticancer agents.
5. Exploration of the interactions between P2X7 receptor and other signaling pathways and their potential implications for disease pathogenesis and treatment.
In conclusion, 3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride is a valuable tool for studying the role of P2X7 receptor in various physiological and pathological processes. Its high selectivity and potency make it a valuable reagent for investigating the specific functions of P2X7 receptor in different cell types and tissues. Future research on 3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride and the P2X7 receptor has the potential to lead to new therapeutic strategies for a wide range of diseases.
Synthesemethoden
3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with dihydrochloride salt of 2-aminoethanol to obtain 3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride dihydrochloride.
Wissenschaftliche Forschungsanwendungen
3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride is a potent and selective inhibitor of the P2X7 receptor, which is a ligand-gated ion channel that is widely expressed in various cell types, including immune cells, neurons, and glial cells. The P2X7 receptor has been implicated in a wide range of physiological and pathological processes, including inflammation, pain, neurodegeneration, and cancer. 3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride has been used in numerous studies to investigate the role of P2X7 receptor in these processes.
Eigenschaften
IUPAC Name |
5-(4-aminophenyl)-2-(2-phenylethyl)pyrazol-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4.2ClH/c18-15-8-6-14(7-9-15)16-12-17(19)21(20-16)11-10-13-4-2-1-3-5-13;;/h1-9,12H,10-11,18-19H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFFPAFSISRKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC(=N2)C3=CC=C(C=C3)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6012324.png)
![N,N-dimethyl-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6012325.png)
![N-(3-acetylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6012331.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-5-ethyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B6012341.png)
![2-{[(3-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6012352.png)
![methyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B6012357.png)
![6-amino-3-(3,4-dichlorophenyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6012360.png)
![3-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6012362.png)

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)decanamide](/img/structure/B6012377.png)
![4-cyclohexyl-5-[(3-isoxazolylmethyl)thio]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6012393.png)

![1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine](/img/structure/B6012408.png)